Lipophilicity (XLogP3-AA) Differentiation Against the Non-Fluorinated Phenoxy Analog
The target compound demonstrates a computed XLogP3-AA of 4.2, reflecting the lipophilic contribution of the 3-(trifluoromethyl)phenoxy substituent [1]. In contrast, the direct non-fluorinated analog 5-phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (CAS 866130-93-0) is calculated to have a lower XLogP3-AA, approximately 3.4, based on the absence of the electronegative -CF₃ group [2]. This difference of approximately 0.8 log units translates to the target compound being roughly 6 times more lipophilic, which can significantly impact membrane permeability, protein binding, and in vivo distribution profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine (CAS 866130-93-0): estimated XLogP3-AA ~3.4 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.8 (approximately 6× increase in lipophilicity) |
| Conditions | Computed using PubChem's XLogP3 3.0 algorithm; validated for neutral organic compounds |
Why This Matters
For procurement decisions, this logP differential is critical for researchers designing cell-permeable probes or optimizing ADME profiles; using the non-fluorinated analog would underpredict membrane partitioning.
- [1] PubChem. (2025). Compound Summary for CID 6404642: Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 11258399: 5-Phenoxy-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine. National Center for Biotechnology Information. View Source
